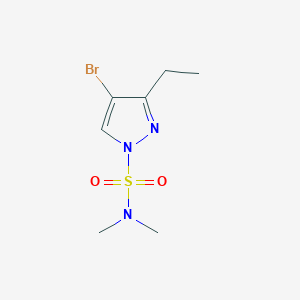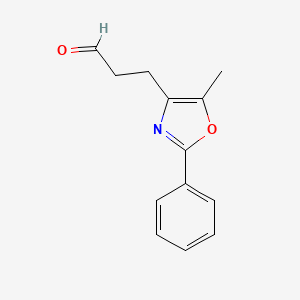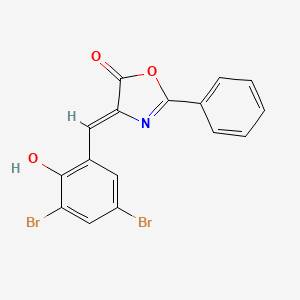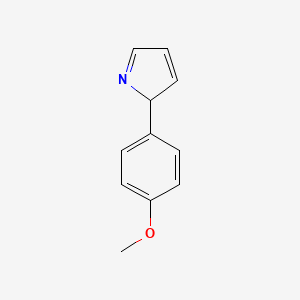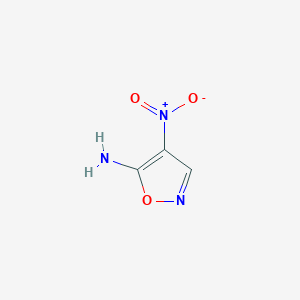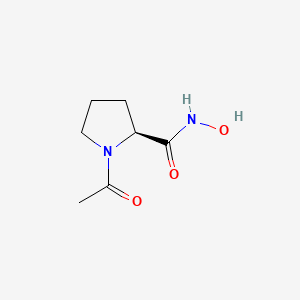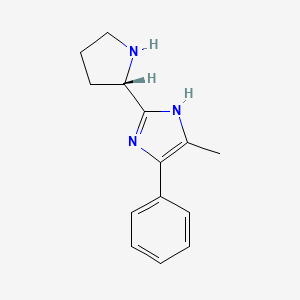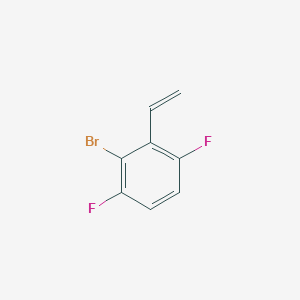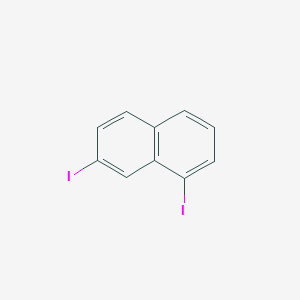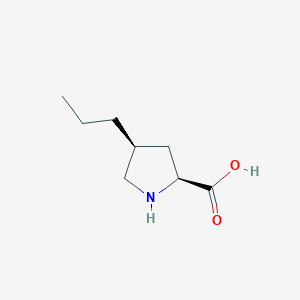
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a propyl group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-propylpyrrolidine-2-carboxylic Acid typically involves chiral separation techniques and enantioselective synthesis. One common method is the chiral separation of racemic mixtures using preparative-scale chromatography or crystallization-based methods . Another approach involves the use of enantioselective catalysts to achieve the desired stereochemistry during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral separation processes. These methods are designed to maximize yield and efficiency while minimizing the use of organic solvents and other environmentally harmful reagents . The process may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis .
化学反応の分析
Types of Reactions
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, where the propyl group or other substituents are replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
科学的研究の応用
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein stabilization.
作用機序
The mechanism of action of (2S,4S)-4-propylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This interaction can lead to changes in metabolic pathways and cellular processes . Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, enhancing its specificity and efficacy .
類似化合物との比較
Similar Compounds
(2S,4R)-4-propylpyrrolidine-2-carboxylic Acid: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and biological properties.
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Another chiral compound with a similar pyrrolidine ring structure but different substituents.
Uniqueness
(2S,4S)-4-propylpyrrolidine-2-carboxylic Acid is unique due to its specific (2S,4S) configuration, which imparts distinct chemical reactivity and biological activity. This stereochemistry allows for selective interactions with enzymes and other biological molecules, making it a valuable compound in research and industrial applications .
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(2S,4S)-4-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
InChIキー |
DQHUOKOFSXEEAW-BQBZGAKWSA-N |
異性体SMILES |
CCC[C@H]1C[C@H](NC1)C(=O)O |
正規SMILES |
CCCC1CC(NC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
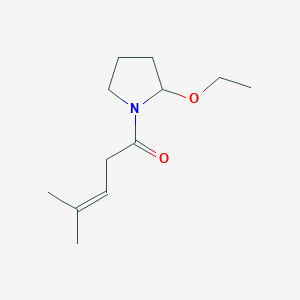
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
